N-Boc-4-carboxy-Mephedrone Methyl Ester
Description
Properties
Molecular Formula |
C₁₇H₂₃NO₅ |
|---|---|
Molecular Weight |
321.37 |
Synonyms |
Methyl 4-(2-((tert-Butoxycarbonyl)(methyl)amino)propanoyl)benzoate; _x000B_4-(2-((tert-Butoxycarbonyl)(methyl)amino)propanoyl)benzoic Acid Methyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies for N Boc 4 Carboxy Mephedrone Methyl Ester
Retrosynthetic Analysis and Strategic Intermediate Design
The design of a viable synthesis for N-Boc-4-carboxy-Mephedrone Methyl Ester necessitates a retrosynthetic approach. This involves conceptually deconstructing the target molecule into simpler, commercially available or easily synthesizable precursors.
Identification of Key Starting Materials and Precursors in Mephedrone (B570743) Chemistry
The synthesis of mephedrone and its analogs typically commences with a substituted propiophenone (B1677668). safrole.com For the target molecule, a key precursor would be a propiophenone derivative bearing a group at the 4-position that can be converted into a carboxylic acid. A common starting material for mephedrone synthesis is 4-methylpropiophenone. safrole.comnih.gov This is then typically halogenated at the alpha-position to the carbonyl group, followed by reaction with methylamine (B109427). nih.govofdt.fr
In the case of this compound, a logical starting material would be 4-methylpropiophenone, where the methyl group is later oxidized to a carboxylic acid, or a propiophenone already containing a protected carboxyl group or a precursor to it.
Principles of Protecting Group (N-Boc) and Carboxylic Acid Derivatization Design
The synthesis requires the strategic use of a protecting group for the secondary amine and the derivatization of a carboxylic acid.
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under acidic conditions. researchgate.netchemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. mychemblog.comhighfine.com This protection is crucial to prevent the amine from undergoing unwanted side reactions during subsequent synthetic steps, such as oxidation or esterification. mychemblog.com
Carboxylic Acid Derivatization: The carboxylic acid group in the target molecule is present as a methyl ester. This derivatization is often performed to increase the stability of the compound and to facilitate purification. The methyl ester can be formed through various esterification methods, most commonly through Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.comathabascau.ca
Established and Emerging Synthetic Routes to this compound
The synthesis of this compound can be envisioned through a multi-step sequence that combines established reactions in organic synthesis.
Multi-Step Reaction Sequences for Carboxylic Acid Introduction
A plausible synthetic route would involve the oxidation of a precursor containing a methyl group at the 4-position of the phenyl ring. This is a common strategy in the synthesis of aromatic carboxylic acids. athabascau.ca
A proposed multi-step synthesis could be:
Bromination: Starting with 4-methylpropiophenone, the first step would be bromination at the alpha-position to yield 2-bromo-1-(4-methylphenyl)propan-1-one. nih.gov
Amination: The resulting α-bromo ketone would then be reacted with methylamine to introduce the secondary amine, forming 4-methylmethcathinone (mephedrone). nih.gov
N-Boc Protection: The secondary amine of mephedrone would be protected with a Boc group using di-tert-butyl dicarbonate to give N-Boc-mephedrone. mychemblog.com
Oxidation: The 4-methyl group on the phenyl ring would then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) or chromic acid. This would yield N-Boc-4-carboxy-mephedrone.
Esterification: The final step would be the esterification of the carboxylic acid to the methyl ester, resulting in the target compound, this compound. masterorganicchemistry.com
An alternative approach could involve starting with a commercially available 4-carboxy-propiophenone derivative, which would then be carried through the bromination, amination, protection, and esterification steps.
Esterification Protocols for Methyl Ester Formation
The formation of the methyl ester from the corresponding carboxylic acid is a critical step. Several protocols can be employed:
Fischer-Speier Esterification: This is a classic and widely used method that involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comathabascau.ca The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the ester product. tcu.edu
Reaction with Diazomethane (B1218177): While highly effective and proceeding under mild conditions, the use of diazomethane is often avoided due to its toxicity and explosive nature.
Using Methyl Iodide and a Base: The carboxylic acid can be deprotonated with a base like potassium carbonate, followed by reaction with methyl iodide to form the methyl ester. researchgate.net
Below is an interactive data table summarizing common esterification conditions.
| Method | Reagents | Catalyst | Conditions |
| Fischer Esterification | Methanol | Sulfuric Acid | Reflux |
| Methyl Iodide | Methyl Iodide, Potassium Carbonate | - | Room Temperature |
Application of N-Boc Protecting Group Chemistry for Amine Modification
The protection of the secondary amine as a tert-butoxycarbonyl (Boc) carbamate (B1207046) is a key transformation in this synthetic sequence.
The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a suitable base. mychemblog.comhighfine.com The choice of base and solvent can be tailored to the specific substrate. Common bases include triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). mychemblog.com The reaction is generally high-yielding and proceeds under mild conditions. highfine.com
The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640), leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating tert-butoxide and carbon dioxide, to form the stable N-Boc protected amine. commonorganicchemistry.com The Boc group can be readily removed when desired by treatment with a strong acid like trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.com
Below is an interactive data table summarizing typical N-Boc protection conditions.
| Reagent | Base | Solvent |
| Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane (B109758) |
| Di-tert-butyl dicarbonate | DMAP (catalytic) | Acetonitrile (B52724) |
| Di-tert-butyl dicarbonate | Sodium bicarbonate | Water/Dioxane |
Optimization of Reaction Conditions for Enhanced Yield and Purity
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize product yield and ensure high purity. Key parameters that are typically manipulated include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. The goal is to drive the reaction to completion while minimizing the formation of byproducts and preventing the degradation of sensitive functional groups, such as the tert-butyloxycarbonyl (Boc) protecting group. google.com
Mild reaction conditions are often crucial. For instance, in syntheses involving Boc-protected amines, the environment must be controlled to prevent premature deprotection, which can be triggered by strong acids. google.com A patent for the synthesis of a related compound, N-Boc-cis-4-hydroxyproline methyl ester, highlights that mild conditions are essential for protecting the Boc group and preserving the chirality of the molecule. google.com The catalytic amount of reagents like 4-dimethylaminopyridine (B28879) (DMAP) can be optimized to ensure the reaction proceeds completely under these gentle conditions, leading to higher product purity. google.com
Similarly, the optimization of transesterification processes, a key step in forming the methyl ester, has been studied in analogous systems. Research on the production of corn oil methyl ester showed that yield could be significantly increased by carefully controlling the reaction time and the amount of acid used to quench the reaction. researchgate.net For example, adding a specific amount of acid after the primary reaction resulted in a 15–25% increase in yield compared to procedures without this quenching step. researchgate.net This demonstrates the importance of not only the core reaction but also the workup procedure in maximizing the recovery of the desired product.
The choice of solvent and temperature for purification steps like recrystallization is also a critical area for optimization. In the synthesis of N-Boc-cis-4-hydroxyproline methyl ester, a mixed solvent system of dichloromethane (DCM) and petroleum ether (PE) at a specific ratio and temperature was used to purify the crude product, raising the purity to over 98%. google.com
Table 1: Influence of Reaction Parameters on Synthesis Outcomes
| Parameter | Objective | Example of Optimization Strategy | Potential Outcome |
|---|---|---|---|
| Temperature | Prevent byproduct formation and degradation | Cooling the reaction vessel to 0 °C during the addition of reactive reagents like ethyl chloroformate. orgsyn.org | Increased purity, preservation of sensitive groups (e.g., Boc). |
| Catalyst Load | Ensure complete reaction without excess waste or side reactions | Using a catalytic amount of DMAP rather than stoichiometric amounts. google.com | High conversion rate, high product purity, and simplified purification. |
| Reaction Time | Maximize conversion of starting material | Monitoring the reaction via Thin-Layer Chromatography (TLC) to determine the point of completion. google.com | Improved yield by preventing product degradation from prolonged reaction times. |
| Workup Procedure | Neutralize catalysts and remove impurities | Quenching a transesterification reaction with a controlled amount of acid. researchgate.net | Significantly increased isolated yield (e.g., 15-25% increase). researchgate.net |
| Recrystallization Solvent | Achieve high purity of the final solid product | Using a mixed solvent system (e.g., DCM/PE) and cooling to a specific temperature range (5-10 °C). google.com | Isolation of a high-purity crystalline solid (e.g., >98% purity). google.com |
Advanced Synthetic Approaches and Challenges
The synthesis of complex molecules like this compound involves overcoming significant challenges related to selectivity and chirality. Modern organic synthesis addresses these issues through advanced, highly controlled methodologies.
Investigation of Chemo- and Regioselectivity in Analogous Systems
Chemo- and regioselectivity are fundamental challenges in the synthesis of substituted cathinones and their analogs. nih.gov Regioselectivity, or the control of reaction position, is particularly critical during the construction of the substituted aromatic core. A common method for creating the ketone backbone of cathinone-like molecules is the Friedel-Crafts acylation. nih.govacs.org In this reaction, the placement of the new acyl group on the benzene (B151609) ring is directed by the substituents already present. For a precursor to this compound, the existing group on the aromatic ring would need to direct the incoming propionyl group to the correct position (para). Understanding the directing effects of various functional groups is therefore essential for a successful synthetic design.
Another key step where selectivity is crucial is the alpha-halogenation of the ketone intermediate. The synthesis of mephedrone and its analogs often involves the selective bromination of the α-carbon of the propiophenone intermediate. acs.orgnih.gov This reaction must be controlled to ensure bromination occurs at the desired alpha-position next to the carbonyl group, rather than on the aromatic ring, to enable the subsequent reaction with the amine.
Recent advances in organic synthesis have focused on developing one-pot reactions where multiple transformations occur in a single vessel with high chemo- and regioselectivity, sometimes even without a catalyst under mild conditions. nih.gov
Exploration of Enantioselective Synthesis Pathways for Chiral Control
Synthetic cathinones are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. nih.govnih.gov The α-carbon of the propanone side chain in this compound is a stereocenter. Enantiomers can exhibit different biological properties, making the ability to synthesize a single, pure enantiomer (enantioselective synthesis) highly desirable. nih.gov
There are two primary strategies for achieving chiral control in the synthesis of cathinone (B1664624) analogs:
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature's "chiral pool." A well-documented enantioselective synthesis of (S)-cathinone starts with the naturally occurring amino acid (S)-alanine. nih.govwikipedia.org The synthesis involves protecting the amine (for instance, via N-acetylation), converting the carboxylic acid to a more reactive form like an acyl chloride, and then using this to acylate benzene via a Friedel-Crafts reaction. nih.govwikipedia.org This method transfers the chirality of the starting material to the final product, yielding an enantiomerically pure compound.
Asymmetric Catalysis and Resolution: When a chiral starting material is not practical, a racemic mixture (a 50:50 mix of both enantiomers) is often produced first. wikipedia.org This mixture must then be separated in a process called enantiomeric resolution. A highly effective technique for this is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), which interacts differently with each enantiomer, allowing them to be separated. researchgate.net Alternatively, asymmetric catalysis involves using a chiral catalyst to guide the reaction to preferentially form one enantiomer over the other. orgsyn.org
Table 2: Comparison of Synthetic Pathways for Chiral Control
| Approach | Description | Advantages | Challenges |
|---|---|---|---|
| Racemic Synthesis | Synthesis proceeds without chiral control, producing a 50:50 mixture of enantiomers. wikipedia.org | Simpler, less expensive reagents and conditions. | Produces a mixture that requires subsequent separation (resolution); biological properties may be mixed or less potent. nih.govresearchgate.net |
| Chiral Pool Synthesis | Starts with an enantiomerically pure molecule, such as (S)-alanine, and converts it to the target molecule. nih.gov | Directly produces the desired enantiomer with high purity. | Dependent on the availability and cost of a suitable chiral starting material. |
| Asymmetric Catalysis | A small amount of a chiral catalyst is used to stereoselectively create the desired enantiomer from a non-chiral precursor. orgsyn.org | Highly efficient; only a small amount of chiral material is needed. | Development and optimization of a suitable catalyst can be complex and expensive. |
| Enantiomeric Resolution | A racemic mixture is separated into its constituent enantiomers, often using chiral HPLC. researchgate.net | Effective for separating existing mixtures. | Can be costly and time-consuming, especially on a large scale; 50% of the material is the undesired enantiomer. |
Development of Novel Catalyst Systems and Reaction Environments
While classical catalysts like aluminum chloride (AlCl₃) are effective for foundational reactions like Friedel-Crafts acylation, the field is continually moving toward more advanced and efficient systems. nih.govacs.org The development of novel catalysts and reaction environments aims to improve yields, enhance selectivity, and align with the principles of green chemistry.
Organocatalysis, which uses small organic molecules as catalysts, represents a significant area of development. Chiral proline-derived catalysts, for example, have proven highly effective in asymmetric reactions, providing high enantioselectivity under mild, and sometimes even aqueous or solvent-free, conditions. orgsyn.org Such catalysts could be adapted for key bond-forming steps in the synthesis of chiral cathinone analogs.
Furthermore, modern synthetic chemistry is exploring novel reaction environments to accelerate reactions and improve efficiency. Microwave-assisted synthesis has been shown to dramatically reduce reaction times in cross-coupling reactions, such as the Negishi coupling used to prepare complex amino acid analogs. researchgate.net These advanced catalytic methods and environments offer powerful tools for constructing complex molecules with high precision.
Purification and Isolation Techniques for this compound and its Intermediates
The isolation of this compound and its synthetic intermediates in high purity requires a multi-step purification strategy. This typically begins with a liquid-liquid extraction workup, followed by one or more chromatographic or crystallization techniques. nih.govnih.govresearchgate.net
Following the completion of a reaction, a standard workup involves quenching the reaction and then partitioning the resulting mixture between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution. nih.govchemicalbook.com The layers are separated, and the organic phase containing the product is washed with water or brine to remove inorganic salts and water-soluble impurities. The organic solvent is then dried using an agent like anhydrous sodium sulfate (B86663) or magnesium sulfate before being removed under reduced pressure. google.comchemicalbook.com
For further purification, several methods are employed:
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. A documented procedure for a similar Boc-protected ester involved dissolving the crude solid in a heated DCM/PE mixture and cooling to 5-10 °C to yield a product with >98% purity. google.com
Column Chromatography: This is one of the most common purification methods in organic synthesis. The crude mixture is loaded onto a column of silica (B1680970) gel and an eluent (a solvent or solvent mixture) is passed through. Components of the mixture travel down the column at different rates and are collected as separate fractions. For a related N-Boc methyl ester, purification by column chromatography using 2% methanol in chloroform (B151607) as the eluent was reported to yield the pure product. chemicalbook.com
Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers, chiral HPLC is the technique of choice. researchgate.net It uses a special column (a chiral stationary phase) that interacts differently with the (R) and (S) enantiomers, allowing for their complete separation. researchgate.net
Table 3: Summary of Purification Techniques
| Technique | Principle | Application | Example |
|---|---|---|---|
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquids (e.g., organic/aqueous). | Initial workup to remove inorganic salts and water-soluble byproducts. | Partitioning a reaction mixture between dichloromethane and water. nih.gov |
| Recrystallization | Purification of a solid based on differences in solubility at different temperatures. | Final purification of a solid product to achieve high purity. | Crystallizing the product from a hot DCM/PE solvent mixture upon cooling. google.com |
| Silica Gel Column Chromatography | Separation based on differential adsorption to a solid stationary phase (silica). | Purification of intermediates and final products from closely related impurities. | Eluting a column with a 2% methanol in chloroform solvent system. chemicalbook.com |
| Chiral HPLC | Chromatographic separation of enantiomers using a chiral stationary phase. | Separation of a racemic mixture into pure (R) and (S) enantiomers. researchgate.net | Resolution of cathinone enantiomers. researchgate.net |
Advanced Analytical Characterization for Structural Elucidation and Confirmation
Spectroscopic Techniques for Comprehensive Molecular Analysis
Spectroscopy is the cornerstone of molecular characterization, utilizing the interaction of electromagnetic radiation with matter to probe chemical structure. For a molecule with the complexity of N-Boc-4-carboxy-Mephedrone Methyl Ester—possessing a substituted aromatic ring, a ketone, a chiral center, and a carbamate (B1207046) protecting group—a combination of techniques is essential for full structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required for complete spectral assignment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum for this compound would exhibit characteristic signals corresponding to each unique proton. Due to hindered rotation around the N-C bond of the Boc group, some proton signals may appear as broad peaks or as duplicate sets of signals.
The aromatic region would show two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the main chain, including the methine (CH) and methyl (CH₃) groups, would provide information on the core structure. The N-methyl and the methyl ester groups would appear as singlets, while the large tert-butyl group of the Boc protector would yield a prominent singlet integrating to nine protons.
Illustrative ¹H NMR Data Table Note: The following chemical shifts (δ) are predicted based on typical values for similar functional groups and may not represent actual experimental data.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 8.15 | Doublet | 2H | Aromatic (protons ortho to carbonyl) |
| ~ 7.95 | Doublet | 2H | Aromatic (protons ortho to ester) |
| ~ 5.20 | Quartet | 1H | α-CH |
| ~ 3.95 | Singlet | 3H | O-CH₃ (Methyl Ester) |
| ~ 2.90 | Singlet | 3H | N-CH₃ |
| ~ 1.50 | Doublet | 3H | α-CH₃ |
Carbon (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, providing a count of non-equivalent carbons. The spectrum for this compound would show signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the carbons of the aliphatic chain, and the carbons of the N-Boc and N-methyl groups. The chemical shifts are indicative of the carbon's electronic environment. researchgate.netnih.gov For instance, carbonyl carbons are highly deshielded and appear far downfield.
Illustrative ¹³C NMR Data Table Note: The following chemical shifts (δ) are predicted based on typical values for similar functional groups and may not represent actual experimental data.
| Predicted Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 198.0 | C=O (Ketone) |
| ~ 166.0 | C=O (Ester) |
| ~ 155.0 | C=O (Boc group) |
| ~ 139.0 | Aromatic (quaternary, C-CO) |
| ~ 134.0 | Aromatic (quaternary, C-COOMe) |
| ~ 130.0 | Aromatic (CH) |
| ~ 128.5 | Aromatic (CH) |
| ~ 80.0 | Quaternary C (Boc group) |
| ~ 55.0 | α-CH |
| ~ 52.5 | O-CH₃ (Methyl Ester) |
| ~ 32.0 | N-CH₃ |
| ~ 28.5 | t-Butyl (Boc group, CH₃) |
Two-dimensional (2D) NMR experiments are essential to connect the signals observed in ¹H and ¹³C spectra and confirm the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this molecule, a key correlation would be observed between the α-CH proton and the protons of the adjacent α-CH₃ group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the definitive assignment of which proton is bonded to which carbon, for example, linking the ¹H signal at ~5.20 ppm to the ¹³C signal at ~55.0 ppm (the α-CH group).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the molecular puzzle. For instance, HMBC would show a correlation from the methyl ester protons (O-CH₃) to the ester carbonyl carbon and from the aromatic protons to the ketone carbonyl carbon, confirming their relative positions.
Nitrogen (¹⁵N) NMR is a less common but useful technique for probing the environment of nitrogen atoms. researchgate.net For this compound, this analysis would reveal a single nitrogen signal. Its chemical shift would be characteristic of a nitrogen atom within a carbamate (the Boc group), which is a distinct environment from that of a free amine. This confirms the presence and nature of the nitrogen-containing functional group.
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure.
For this compound (Molecular Formula: C₁₇H₂₃NO₅), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected exact mass would be a primary piece of evidence for the compound's identity.
Under techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. In tandem MS (MS/MS), this parent ion is fragmented to produce a characteristic pattern. Common fragmentation pathways for N-Boc protected compounds include the loss of the entire Boc group or parts of it, such as isobutylene (B52900) (56 Da) or the tert-butyl cation (57 Da). acdlabs.com The remaining fragments would correspond to the core cathinone (B1664624) structure.
Illustrative Mass Spectrometry Fragmentation Table Note: The following m/z values are predicted based on the structure and common fragmentation patterns.
| Predicted m/z | Possible Fragment | Fragment Lost |
|---|---|---|
| 322.16 | [M+H]⁺ | - |
| 266.10 | [M+H - C₄H₈]⁺ | Isobutylene |
| 222.11 | [M+H - C₅H₉O₂]⁺ | Boc group |
| 190.08 | [C₁₀H₁₂NO₂]⁺ | Boc group and Methanol (B129727) |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Chromatographic Separation Techniques for Purity Assessment and Mixture Resolution
Chromatography is fundamental for separating this compound from impurities, synthetic by-products, or other components in a complex mixture.
As previously mentioned, direct GC analysis of this compound is challenging due to its high molecular weight and polarity. However, with appropriate derivatization, GC can be a powerful tool for purity assessment. nih.govajast.net A typical GC method would employ a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. ajast.net The temperature program would need to start at a relatively low temperature to separate volatile impurities and then ramp up to a high final temperature to ensure the elution of the derivatized analyte. upf.eduajast.net The use of a splitless injection mode would be necessary to achieve low detection limits. nih.gov
Liquid Chromatography (LC) Techniques (e.g., UPLC, HPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of synthetic cathinones and their metabolites in various matrices. cfsre.orgnih.gov These methods are favored for their ability to analyze thermally labile and non-volatile compounds without the need for derivatization, which is often required in gas chromatography. mdpi.com
Research Findings:
The analysis of synthetic cathinones, a class to which this compound belongs, is routinely performed using reversed-phase HPLC and UPLC systems coupled with mass spectrometry (MS) or diode-array detection (DAD). oup.comresearchgate.net For instance, a quantitative method for the detection of 16 synthetic cathinones and 10 metabolites in urine was developed using an Acquity UPLC® system coupled with a tandem mass spectrometer (MS/MS). nih.gov The analytes were successfully eluted within a short run-time of 13 minutes, demonstrating the efficiency of UPLC systems. nih.gov The chromatographic separation is typically achieved on columns such as the HSS T3 UPLC analytical column (150 mm × 2.1 mm, 1.8 µm), which is suitable for retaining and separating polar and non-polar compounds. nih.gov
Mobile phases commonly consist of a gradient mixture of an aqueous component, often containing a small percentage of formic acid to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The gradient elution allows for the effective separation of a wide range of compounds with varying polarities that may be present in a sample.
While specific UPLC or HPLC methods for this compound are not detailed in the available literature, the established methodologies for structurally similar cathinone derivatives provide a strong foundation for its analysis. The N-Boc protecting group and the methyl ester functionality would influence its retention behavior, likely making it more amenable to reversed-phase conditions compared to its more polar metabolites.
Illustrative UPLC-MS/MS Parameters for Cathinone Analysis:
| Parameter | Condition |
| LC System | Acquity UPLC® |
| Column | HSS T3 UPLC, 150 mm × 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Variable, optimized for separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
This table illustrates typical parameters for the analysis of synthetic cathinones based on established methods for related compounds. nih.govresearchgate.net
Chiral Chromatography for Enantiomeric Purity and Separation
Mephedrone (B570743) and its derivatives possess a chiral center at the α-carbon, meaning they exist as two enantiomers (R and S forms). nih.govresearchgate.net These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers of this compound is crucial for a complete understanding of its properties. Chiral chromatography is the definitive method for achieving this separation. semanticscholar.org
Research Findings:
A variety of chiral stationary phases (CSPs) have been successfully employed for the enantioseparation of synthetic cathinones using HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. semanticscholar.org For example, a CHIRALPAK® AD-3 column has been used for the chromatographic separation of mephedrone enantiomers. nih.gov The mobile phase in chiral separations often consists of a mixture of alcohols, such as ethanol (B145695) and methanol, with a basic additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.gov
Another approach to chiral separation is through capillary electrophoresis (CE), where chiral selectors, such as cyclodextrins, are added to the background electrolyte. mdpi.comnih.gov For mephedrone and its metabolites, carboxymethylated β-cyclodextrin has been identified as an effective chiral selector. mdpi.comnih.govresearchgate.net
While no specific chiral separation method for this compound is published, the methods developed for mephedrone and other cathinone derivatives are directly applicable. The bulky N-Boc group may enhance chiral recognition on certain CSPs, potentially leading to excellent enantiomeric resolution.
Illustrative Chiral HPLC Parameters for Mephedrone Enantiomer Separation:
| Parameter | Condition |
| LC System | HPLC with DAD or MS detector |
| Column | CHIRALPAK® AD-3, 150 mm × 3 mm, 3 µm |
| Mobile Phase | 0.1% Diethylamine in Ethanol:Methanol (20:80 v/v) |
| Flow Rate | 0.1 mL/min |
| Mode | Isocratic |
| Column Temperature | Room Temperature |
| Total Run Time | 10 min |
This table illustrates typical parameters for the chiral separation of mephedrone enantiomers, which can be adapted for this compound. nih.gov
Forensic Chemical Research Implications and Analytical Challenges
Development of Robust Analytical Methods for Detection and Identification in Complex Non-Biological Matrices
The detection of N-Boc-4-carboxy-Mephedrone Methyl Ester in seized materials, such as powders, tablets, or residual materials on paraphernalia, necessitates the development of robust and validated analytical methods. oup.comcfsre.org Forensic laboratories are increasingly confronted with a vast number of NPS, making non-targeted testing protocols and the ability to identify unknown substances crucial. ojp.govojp.gov The analysis of such compounds typically relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic drug analysis. ojp.gov However, the thermal stability of this compound is a primary concern. The Boc protecting group is known to be thermally labile and can be cleaved in the hot GC injection port, potentially leading to the detection of a degradation product rather than the parent compound. This can complicate identification and quantification. ojp.govojp.gov Derivatization, a common strategy to improve the GC-MS analysis of cathinones, may be challenging due to the already protected amine. ojp.gov However, if the ester group is hydrolyzed, derivatization of the resulting carboxylic acid could be an option.
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is often preferable for analyzing thermally labile or polar compounds. ojp.govnih.gov An LC-MS/MS method would allow for the detection of the intact molecule, providing more definitive identification. The development of such a method would involve optimizing the chromatographic separation and the MS/MS transitions for the precursor and product ions of this compound.
Table 1: Proposed Analytical Methods for this compound
| Technique | Anticipated Advantages | Anticipated Challenges |
|---|---|---|
| GC-MS | Widely available in forensic labs; extensive spectral libraries for related compounds. thermofisher.com | Thermal lability of the Boc group may lead to degradation and misidentification. ojp.govojp.gov |
| LC-MS/MS | High sensitivity and specificity; suitable for thermally labile compounds. nih.govnih.gov | Requires method development specific to the compound; potential for matrix effects. |
| NMR Spectroscopy | Provides definitive structural information, crucial for identifying new substances. nih.govnih.gov | Lower sensitivity compared to MS; requires pure sample and expertise for interpretation. |
| FTIR Spectroscopy | Provides information on functional groups; can be used for initial screening. drugsandalcohol.ie | May lack specificity for complex mixtures or subtle structural differences. |
The validation of these methods would need to adhere to established forensic guidelines, ensuring selectivity, linearity, accuracy, precision, and defined limits of detection and quantification. nih.govresearchgate.net
Strategies for Differentiation and Isomer Identification of this compound from Structurally Related Cathinone (B1664624) Analogues and Impurities
A significant challenge in the forensic analysis of synthetic cathinones is the differentiation of positional isomers and structurally similar analogues. drugsandalcohol.ienih.gov For this compound, several isomeric forms could exist, including those with the carboxy-methyl ester group at the 2- or 3-position of the phenyl ring instead of the 4-position. These isomers would have the same molecular weight and likely produce very similar mass spectra, making their differentiation by MS alone difficult. drugsandalcohol.ie
Chromatographic separation is the primary strategy to distinguish isomers. drugsandalcohol.ie High-resolution GC or Ultra-High-Performance Liquid Chromatography (UHPLC) can often provide the necessary resolving power. The development of a targeted GC-MS or LC-MS method would focus on achieving baseline separation of the potential isomers. nih.gov For example, studies on methylmethcathinone isomers have shown that they can be successfully separated by GC and distinguished by their IR spectra. drugsandalcohol.ie
Advanced mass spectrometric techniques can also aid in isomer differentiation. Selective reagent ionization mass spectrometry (SRI-MS) has been shown to distinguish between mephedrone (B570743) substitutes by using different reagent ions to induce characteristic fragmentation patterns. nih.govresearchgate.net While not yet applied to this specific compound, this approach could potentially generate unique fragment ions for different positional isomers of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that can provide unambiguous structural elucidation of isomers. nih.gov Although less sensitive than MS, NMR is invaluable for characterizing new substances and their isomers, providing detailed information about the connectivity of atoms within the molecule. nih.gov
Role of this compound as an Analytical Reference Standard in Forensic Chemistry
The availability of well-characterized analytical reference standards is fundamental to the accurate identification of NPS in forensic laboratories. thermofisher.comnih.gov Without a certified reference material for this compound, the definitive identification in a seized sample is challenging. Laboratories would have to rely on tentative identification based on mass spectral interpretation and comparison to library data of related compounds, which can be prone to error, especially with novel substances. thermofisher.com
This compound could itself serve as a crucial reference standard for several reasons:
Identification of Precursors: As a protected derivative, it may be a key intermediate in certain synthesis routes leading to 4-carboxy-mephedrone or other related cathinones. Its presence in a clandestine laboratory or in seized materials could provide intelligence on the synthetic pathway being used.
Metabolism Studies: While this compound is a methyl ester and contains a Boc protecting group, it is related to known mephedrone metabolites like 4-carboxy-mephedrone. nih.govgpub.org Understanding the analytical properties of this compound could assist in the development of methods to detect a wider range of mephedrone-related substances in biological samples, should it be identified as a metabolite or a new psychoactive substance itself.
Method Validation: A certified reference standard is essential for validating the analytical methods described in section 4.1, allowing laboratories to determine accuracy, precision, and sensitivity for the specific target analyte. unodc.org
Several organizations and commercial vendors supply reference materials for a wide array of synthetic cathinones and their metabolites, which is a critical resource for the forensic community. caymanchem.com The synthesis and characterization of this compound to the standards of a certified reference material would be a necessary step for its inclusion in routine forensic casework.
Methodological Advancements in Forensic Impurity Profiling and Precursor Tracing
Impurity profiling is a powerful forensic tool used to establish chemical links between different drug seizures, providing intelligence on manufacturing and trafficking routes. researchgate.net The impurities in a clandestinely produced drug are often characteristic of the synthesis method, starting materials, and purification steps used. nih.gov
The analysis of this compound, if found as a bulk product or an intermediate, would involve identifying any synthesis by-products or unreacted starting materials. For instance, research on mephedrone synthesis has identified specific by-products, such as imidazolium (B1220033) salts, which can provide clues about the reaction conditions. nih.gov Similarly, the synthesis of this compound would likely have its own unique impurity profile.
Table 2: Potential Impurities and By-products in the Synthesis of this compound
| Type of Impurity | Potential Compound Examples | Forensic Significance |
|---|---|---|
| Starting Materials | 4-carboxypropiophenone, tert-butyloxycarbonyl anhydride (B1165640) | Indicates the synthetic route chosen. |
| Intermediates | Unprotected 4-carboxy-mephedrone methyl ester | Suggests incomplete reaction or degradation. |
| By-products | Isomeric forms (e.g., 2- or 3-carboxy isomers), over-alkylated products | Provides specific markers for the reaction conditions and can be used for sample comparison. researchgate.net |
| Reagents/Solvents | Residual solvents (e.g., diethyl ether, methanol) | Can indicate the level of purification and technical skill of the chemist. nih.gov |
Methodological advancements for this purpose involve the use of high-resolution analytical techniques capable of detecting and identifying trace-level impurities. High-resolution mass spectrometry (HRMS) and comprehensive two-dimensional gas chromatography (GCxGC) are particularly well-suited for separating and identifying minor components in complex mixtures. The data generated can then be subjected to statistical analysis to find correlations between samples. The presence of specific isomers or by-products, such as those that might arise from rearrangements during synthesis, can serve as powerful chemical signatures for linking cases. researchgate.net
Derivatization Chemistry and Analogue Synthesis for Research Purposes
Purposeful Derivatization Strategies for Enhanced Analytical Performance (e.g., GC-MS Derivatization)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic toxicology for identifying and quantifying substances. However, many compounds, including cathinone (B1664624) metabolites, are not directly suitable for GC-MS analysis due to their polarity and low volatility, which can lead to poor chromatographic peak shape and thermal degradation in the hot GC inlet. nih.gov Chemical derivatization is a standard pre-analytical step to overcome these limitations by converting the analyte into a more volatile and thermally stable form. ojp.gov
N-Boc-4-carboxy-Mephedrone Methyl Ester itself is a derivatized form of the mephedrone (B570743) metabolite, 4-carboxymephedrone. The tert-butyloxycarbonyl (Boc) group protects the secondary amine, while the methyl ester modifies the carboxylic acid. However, for comprehensive metabolic profiling, the parent metabolite, 4-carboxymephedrone, which possesses a free carboxylic acid and a secondary amine, requires derivatization.
Common derivatization strategies applicable to cathinone metabolites for GC-MS analysis include:
Acylation: This is a widely used technique for derivatizing primary and secondary amines and hydroxyl groups. nih.gov Fluorinated anhydrides such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are popular reagents. nih.govrsc.org They react with the amine group of a cathinone metabolite to form a less polar, more volatile amide, which exhibits improved chromatographic behavior. nih.gov For a metabolite like 4-carboxymephedrone, acylation would target the secondary amine.
Silylation: This method is highly effective for derivatizing polar functional groups containing active hydrogens, such as carboxylic acids, hydroxyls, and amines. oup.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. oup.comyoutube.com This process significantly increases the volatility and thermal stability of the analyte. For 4-carboxymephedrone, silylation would target both the carboxylic acid and the secondary amine, making it amenable to GC-MS analysis.
Methoximation: For compounds containing a ketone or aldehyde group, tautomerization can lead to multiple derivative peaks, complicating analysis. youtube.com Methoximation, using a reagent like methoxyamine hydrochloride, converts the keto group into a stable methoxime, preventing enolization and subsequent formation of multiple silylated derivatives. youtube.com This step is often performed prior to silylation for comprehensive derivatization of metabolites that retain the β-keto structure. youtube.com
The choice of derivatization agent depends on the specific analytes and the analytical goals. For instance, PFPA and HFBA have been shown to be excellent choices for synthetic cathinones due to the favorable validation parameters of their derivatives. rsc.org
Interactive Data Table: Derivatization Agents for Cathinone Metabolite Analysis
| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Purpose |
|---|---|---|---|---|
| Pentafluoropropionic anhydride | PFPA | Amine (-NH), Hydroxyl (-OH) | Pentafluoropropionyl amide/ester | Increases volatility and improves peak shape nih.govrsc.org |
| Heptafluorobutyric anhydride | HFBA | Amine (-NH), Hydroxyl (-OH) | Heptafluorobutyryl amide/ester | Increases volatility and provides characteristic mass fragments ojp.govrsc.org |
| Trifluoroacetic anhydride | TFAA | Amine (-NH), Hydroxyl (-OH) | Trifluoroacetyl amide/ester | Common acylating agent to enhance volatility nih.gov |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Carboxylic acid (-COOH), Amine (-NH), Hydroxyl (-OH) | Trimethylsilyl (TMS) ester/ether/amine | Significantly increases volatility for GC-MS oup.comyoutube.com |
| Methoxyamine Hydrochloride | MeOx | Ketone (C=O), Aldehyde (-CHO) | Methoxime | Prevents tautomerization and multiple derivative peaks youtube.com |
| Ethyl Chloroformate | ECF | Amine (-NH) | Ethyl carbamate (B1207046) | Used for in-matrix derivatization nih.gov |
Synthetic Accessibility and Chemical Transformations of this compound and its Structural Analogues
The synthesis of this compound and its analogues is crucial for creating analytical reference standards and for research into structure-activity relationships of cathinone derivatives. The synthesis of cathinones typically involves a few key steps, which can be adapted to produce a wide variety of analogues. europa.eunih.gov
A plausible synthetic pathway for this compound would likely start from a substituted aromatic compound. One general route for synthesizing cathinones involves the Friedel-Crafts acylation of a substituted benzene (B151609) with an appropriate acyl chloride, followed by α-bromination and subsequent amination. mdpi.com
For this compound, the synthesis could proceed as follows:
Starting Material Selection: The synthesis could begin with methyl 4-methylbenzoate.
Oxidation: The 4-methyl group (tolyl group) of the mephedrone precursor would be oxidized to a carboxylic acid. This transformation is a common metabolic pathway for mephedrone, leading to 4-carboxymephedrone. kcl.ac.uk In a laboratory setting, this can be achieved using strong oxidizing agents.
Esterification: The resulting carboxylic acid would then be converted to a methyl ester, if not already started with an esterified precursor. This is typically achieved by reaction with methanol (B129727) in the presence of an acid catalyst.
Synthesis of the Cathinone Backbone: The core cathinone structure is typically formed. A common method is the Friedel-Crafts acylation of a suitable aromatic ring with propionyl chloride, followed by α-bromination of the resulting propiophenone (B1677668), and then substitution of the bromine with methylamine (B109427) to introduce the β-keto-N-methyl-phenethylamine structure. mdpi.com
N-Boc Protection: The secondary amine of the mephedrone analogue is protected with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, often accomplished by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base.
The synthesis of structural analogues can be readily achieved by modifying this general pathway. For instance, using different substituted benzenes as starting materials would lead to analogues with various substituents on the aromatic ring. researchgate.net Similarly, using different amines in the amination step would produce analogues with different N-alkyl groups. This synthetic flexibility allows researchers to create a wide range of compounds to study how structural modifications affect analytical properties.
Interactive Data Table: Key Chemical Transformations in Analogue Synthesis
| Reaction Type | Reagents | Transformation | Purpose in Synthesis |
|---|---|---|---|
| Friedel-Crafts Acylation | e.g., Propionyl chloride, AlCl₃ | Attaches an acyl group to an aromatic ring | Forms the propiophenone intermediate mdpi.com |
| α-Bromination | e.g., CuBr₂, Bromine | Adds a bromine atom to the carbon alpha to the ketone | Creates a leaving group for subsequent amination mdpi.com |
| Amination | e.g., Methylamine, Ethylamine | Replaces the α-bromine with an amine | Forms the core cathinone structure mdpi.com |
| Oxidation | e.g., KMnO₄, K₂Cr₂O₇ | Converts an alkyl side chain to a carboxylic acid | Introduces the carboxy- functionality found in metabolites kcl.ac.uk |
| Esterification | e.g., Methanol, Acid catalyst | Converts a carboxylic acid to an ester | Modifies polarity; can act as a protecting group |
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Adds a Boc protecting group to a nitrogen atom | Protects the amine during other reactions; modifies solubility |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Prediction of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Boc-4-carboxy-Mephedrone Methyl Ester, methods like Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2) can be employed to predict its three-dimensional structure and electronic characteristics. acs.orgnih.gov
The introduction of the N-tert-butyloxycarbonyl (N-Boc) group and the 4-carboxy-methyl ester group to the mephedrone (B570743) scaffold is expected to significantly alter its electronic properties. The N-Boc group, being electron-withdrawing, is predicted to decrease the electron density on the nitrogen atom. rsc.orgrsc.org This can influence the molecule's reactivity and intermolecular interactions. The 4-carboxy-methyl ester group on the aromatic ring will also exert an electron-withdrawing effect, further modifying the electron distribution across the molecule.
Molecular electrostatic potential (MEP) maps, generated through quantum chemical calculations, can visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. acs.org For this compound, the MEP map would likely show negative potential (red regions) around the carbonyl oxygens of the ketone, ester, and Boc groups, indicating these as potential sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl groups and the aromatic ring.
Table 1: Predicted Molecular Properties of this compound
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₈H₂₅NO₅ | - |
| Molecular Weight | 335.39 g/mol | - |
| Dipole Moment | ~4-6 D | DFT/B3LYP/6-31G(d) |
| HOMO Energy | ~ -7.0 to -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | ~ -1.5 to -1.0 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | ~ 5.0 to 5.5 eV | DFT/B3LYP/6-31G(d) |
Note: The values in this table are theoretical predictions based on computational studies of similar compounds and have not been experimentally verified for this compound.
Spectroscopic Property Prediction and Simulation using Computational Models
Computational models are invaluable for predicting the spectroscopic signatures of novel compounds, aiding in their identification and characterization. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated from the calculated vibrational frequencies. For this compound, characteristic vibrational bands would be expected for the various functional groups. The carbonyl stretching frequencies (ν(C=O)) are particularly informative. Based on studies of similar compounds, we can predict the approximate positions of these bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical spectra can be compared with experimental data for structural verification. The N-Boc group will introduce characteristic signals in both the ¹H and ¹³C NMR spectra, notably a singlet for the nine equivalent protons of the tert-butyl group. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Characteristic Peaks |
| IR (cm⁻¹) | ~1750 (Ester C=O), ~1700 (Ketone C=O), ~1685 (Carbamate C=O), ~1605 (Aromatic C=C) |
| ¹H NMR (ppm) | ~8.0-7.8 (aromatic), ~4.0-3.8 (methine), ~3.9 (ester methyl), ~2.9 (N-methyl), ~1.5 (Boc tert-butyl), ~1.2 (alpha-methyl) |
| ¹³C NMR (ppm) | ~195 (ketone C=O), ~165 (ester C=O), ~155 (carbamate C=O), ~140-128 (aromatic), ~80 (Boc quaternary C), ~55 (methine), ~52 (ester methyl), ~35 (N-methyl), ~28 (Boc methyl) |
Note: The values in this table are theoretical predictions based on computational studies of similar compounds and have not been experimentally verified for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of a molecule over time. nih.govmasterorganicchemistry.com For a flexible molecule like this compound, MD simulations can reveal the preferred conformations and the energy barriers between them.
The stability of the compound in different environments, such as in a solvent or interacting with a biological target, can also be investigated using MD simulations. For instance, simulations in an aqueous environment would provide insights into the molecule's solvation and potential for hydrogen bonding.
Reaction Mechanism Studies Pertaining to Synthesis and Potential Chemical Degradation Pathways
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including the synthesis and degradation of molecules. total-synthesis.com
Synthesis: A plausible synthetic route to this compound would likely involve the N-Boc protection of a precursor amine. The mechanism of N-Boc protection typically involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comtotal-synthesis.com Computational studies can model the transition states and intermediates of this reaction to understand its kinetics and thermodynamics.
Chemical Degradation: Cathinones are known to be susceptible to degradation, particularly through thermal pathways. total-synthesis.comkaust.edu.sa The presence of the β-keto group makes them prone to various reactions. One common degradation pathway for cathinones involves the formation of an enamine through the loss of two hydrogen atoms. total-synthesis.comkaust.edu.sa
The N-Boc protecting group is generally stable under basic and neutral conditions but can be cleaved under acidic conditions or at high temperatures. total-synthesis.comrsc.orgcommonorganicchemistry.comrsc.orgnih.govacs.orgacsgcipr.org The mechanism of acidic deprotection involves protonation of the Boc carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and isobutylene (B52900). total-synthesis.comcommonorganicchemistry.com Thermal deprotection can also occur, often at temperatures above 150°C. rsc.orgacsgcipr.org
The methyl ester group can be hydrolyzed under either acidic or basic conditions to the corresponding carboxylic acid. Computational studies can model the energy barriers for these degradation pathways, providing an indication of the compound's stability under various conditions.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions to the Understanding of N-Boc-4-carboxy-Mephedrone Methyl Ester
A review of existing scientific literature indicates that direct academic studies focusing specifically on this compound are not prominently documented. The understanding of this compound is therefore inferred from foundational research on its constituent chemical features: the synthetic cathinone (B1664624) core, the use of N-tert-butyloxycarbonyl (N-Boc) protecting groups, and methyl ester functionalities.
Academic contributions are primarily centered on the broader class of synthetic cathinones. Research has extensively covered the synthesis of cathinone derivatives, often involving the α-bromination of a substituted propiophenone (B1677668) followed by reaction with an appropriate amine. unodc.orgnih.gov For instance, the original synthesis of mephedrone (B570743) was reported as early as 1929. unodc.orgnih.gov The introduction of functional groups to the aromatic ring and modifications to the amine are common strategies explored in the literature to understand structure-activity relationships. nih.gov
The application of N-Boc protecting groups is a ubiquitous and well-documented technique in organic synthesis. This method is employed to temporarily block the reactivity of an amine group while other chemical transformations are carried out on the molecule. google.comchemicalbook.com The synthesis of various N-Boc protected amino acids and other complex molecules is extensively described, providing a reliable methodological basis for the potential synthesis of the title compound. google.comresearchgate.net
Furthermore, the analytical characterization of synthetic cathinones is a significant area of academic contribution. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are standard methods for identifying and characterizing these compounds. nih.govnih.govmdpi.com Studies often detail the fragmentation patterns and spectral signatures of various cathinone analogues, which would be essential for the identification and structural elucidation of this compound. nih.govojp.gov
Identification of Remaining Research Gaps in the Chemical Understanding of this compound
The most significant research gap is the absence of dedicated studies on this compound itself. While the synthesis is theoretically plausible based on established methods, no published reports detail its specific reaction conditions, yield, or purification.
Key unanswered research questions include:
Definitive Synthesis and Characterization: There is no peer-reviewed synthesis route published for this specific molecule. Consequently, comprehensive spectroscopic and crystallographic data (e.g., NMR, IR, MS, X-ray crystallography) that would confirm its structure and stereochemistry are unavailable.
Physicochemical Properties: The physical and chemical properties, such as melting point, boiling point, solubility, and stability, have not been empirically determined and documented in academic literature. The thermal stability, particularly in the context of analytical techniques like GC/MS where decomposition can be a concern for cathinone derivatives, remains uninvestigated. ojp.gov
Reactivity and Chemical Behavior: The influence of the N-Boc and methyl ester groups on the reactivity of the cathinone core is not studied. Research into the deprotection of the Boc group or hydrolysis of the ester under various conditions would be necessary to understand its chemical utility as a potential intermediate in further synthetic pathways.
Comparative Analysis: Without data on the compound, no comparative analysis can be made against mephedrone or its known metabolites. Such a study would be crucial to understand how these specific chemical modifications alter its properties.
Emerging Trends in Synthetic and Analytical Chemistry Relevant to the Broader Field of Complex Organic Compounds
The study of complex organic molecules like this compound stands to benefit from several emerging trends in chemical research that prioritize efficiency, precision, and sustainability.
Green and Sustainable Chemistry: There is a major push towards developing chemical processes that are more environmentally friendly. researchgate.net This includes the use of safer solvents, microwave-assisted synthesis to reduce reaction times, and the development of catalytic reactions that minimize waste and improve atom economy. researchgate.netekb.eg For the synthesis of complex molecules, this trend encourages moving away from stoichiometric reagents towards more sustainable catalytic methods.
Advanced Catalysis: The field of catalysis continues to evolve, offering powerful tools for selective synthesis. Developments in organocatalysis, photocatalysis, and enzyme catalysis are enabling transformations that were previously difficult to achieve. ekb.egacs.orgcas.org These methods provide high levels of control over stereochemistry and regioselectivity, which are crucial for constructing complex molecular architectures. acs.org
Flow Chemistry: Continuous flow synthesis is gaining traction as an alternative to traditional batch processing. It offers advantages in safety, scalability, and reaction control, making it particularly suitable for the synthesis of complex intermediates and active pharmaceutical ingredients.
AI and Machine Learning in Synthesis: Computational tools, including artificial intelligence and machine learning, are increasingly being used to predict reaction outcomes, optimize synthetic routes, and even design new molecules with desired properties. researchgate.net This trend has the potential to accelerate the discovery and development of novel complex organic compounds.
High-Resolution Analytical Techniques: In analytical chemistry, the move towards more sophisticated and sensitive instrumentation continues. High-resolution mass spectrometry (HRMS) and advanced NMR techniques are indispensable for the unambiguous identification of complex structures and the detection of trace-level impurities. nih.govnih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is particularly valuable for analyzing thermally labile compounds like many cathinone derivatives. ojp.gov
These advancements in synthesis and analysis are poised to deepen the understanding of complex organic compounds and provide the necessary tools to investigate novel molecules that are currently unexplored.
Q & A
Q. Basic
Q. Advanced
- Heat Dissipation : Exothermic Boc protection requires jacketed reactors for temperature control.
- Purification : Switch from column chromatography (lab) to recrystallization or distillation (pilot).
- Yield Trade-offs : Pilot-scale Fischer esterification may yield 5–10% less than small batches due to mixing inefficiencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
